molecular formula C6H8N2O B6154683 (1R)-1-(pyrimidin-4-yl)ethan-1-ol CAS No. 31415-76-6

(1R)-1-(pyrimidin-4-yl)ethan-1-ol

Cat. No.: B6154683
CAS No.: 31415-76-6
M. Wt: 124.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-(pyrimidin-4-yl)ethan-1-ol: is an organic compound characterized by the presence of a pyrimidine ring attached to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(pyrimidin-4-yl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with pyrimidine and an appropriate chiral precursor.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure the desired stereochemistry.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(pyrimidin-4-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinyl ketones, while reduction can produce various alcohol derivatives.

Scientific Research Applications

(1R)-1-(pyrimidin-4-yl)ethan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Biological Studies: Researchers study its effects on biological systems to understand its potential therapeutic benefits.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Industrial Applications: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(pyrimidin-4-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the context of its use, such as in medicinal or biological research.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(pyrimidin-4-yl)ethan-1-ol: The enantiomer of (1R)-1-(pyrimidin-4-yl)ethan-1-ol, differing in stereochemistry.

    (1R)-1-(pyrimidin-4-yl)propan-1-ol: A similar compound with an additional carbon in the alkyl chain.

    (1R)-1-(pyridin-4-yl)ethan-1-ol: A compound with a pyridine ring instead of a pyrimidine ring.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of a pyrimidine ring, which imparts distinct chemical and biological properties. Its unique structure makes it valuable for specific applications in research and industry.

Properties

CAS No.

31415-76-6

Molecular Formula

C6H8N2O

Molecular Weight

124.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.